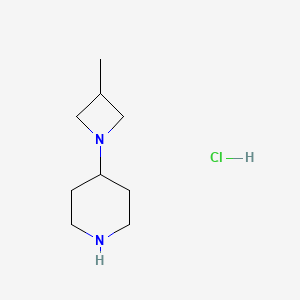
4-(3-Methylazetidin-1-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂ It is a hydrochloride salt form of 4-(3-Methylazetidin-1-yl)piperidine, which is a heterocyclic compound containing both azetidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride typically involves the following steps:
Formation of 3-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Reaction with Piperidine: The 3-Methylazetidine is then reacted with piperidine in the presence of a suitable catalyst to form 4-(3-Methylazetidin-1-yl)piperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-Methylazetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-(3-Ethylazetidin-1-yl)piperidine hydrochloride
- 4-(3-Propylazetidin-1-yl)piperidine hydrochloride
- 4-(3-Butylazetidin-1-yl)piperidine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and piperidine rings makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-(3-methylazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H |
InChI Key |
AQHRCAZIEXKAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















